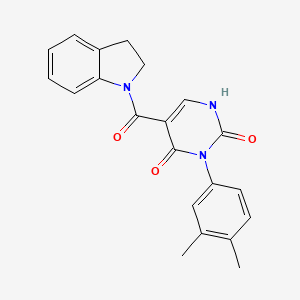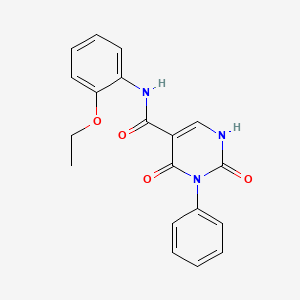![molecular formula C18H19Cl2N5O2 B11296753 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11296753.png)
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a methoxybenzyl group, and a dichlorobenzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps:
Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxy-3-methoxybenzyl alcohol in the presence of a base such as potassium carbonate to form the dichlorobenzyl ether.
Introduction of the Tetrazole Ring: The next step involves the reaction of the dichlorobenzyl ether with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Final Assembly: The final step involves the coupling of the tetrazole intermediate with 2-ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethers or alcohols.
科学的研究の応用
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用機序
The mechanism of action of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The dichlorobenzyl ether moiety may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide
- 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid
- N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-4-methoxybenzohydrazide
Uniqueness
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The combination of the dichlorobenzyl ether and methoxybenzyl groups further enhances its potential for diverse applications.
特性
分子式 |
C18H19Cl2N5O2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C18H19Cl2N5O2/c1-3-25-23-18(22-24-25)21-10-12-7-8-16(17(9-12)26-2)27-11-13-14(19)5-4-6-15(13)20/h4-9H,3,10-11H2,1-2H3,(H,21,23) |
InChIキー |
UEGOMFPPOWHZBO-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B11296675.png)
![N-(2-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11296684.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11296690.png)

![1-(3,4-Dimethoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11296705.png)
![2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11296713.png)
![2-[(6-Methoxy-2-methylquinolin-4-YL)sulfanyl]-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide](/img/structure/B11296723.png)
![1-methyl-N~4~-(2-methylphenyl)-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296727.png)
![N~4~-(4-chloro-2-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296730.png)
![2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11296735.png)
![N-[4-(acetylamino)phenyl]-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11296740.png)
![1-(Butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296758.png)

![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11296770.png)
